Regioisomeric Potency Divergence: 5-Substituted Pyridinyl Fragment Enables Nanomolar ACSL5 Inhibition vs. Inactive 4-Substituted CB1 Analogs
A direct comparison across patent-derived affinity data reveals a stark potency divergence driven by regioisomerism of the cyclopropylmethoxy-pyridin-2-amine scaffold. The 5-substituted pyridin-2-yl fragment, when elaborated into a full ACSL5 inhibitor (BDBM768256), achieves an IC₅₀ of 100 nM against human ACSL5 in a coupled Amplex Red enzyme assay . In contrast, the closely related 4-(cyclopropylmethoxy)pyridin-2-yl-containing analog (BDBM395827, US10308659 Example 26) exhibits EC₅₀ > 10,000 nM at the cannabinoid CB1 receptor . This >100-fold difference illustrates that the 5-substitution pattern is not interchangeable with the 4-substituted regioisomer when targeting specific enzyme or receptor pockets.
| Evidence Dimension | Target potency (IC₅₀ / EC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 100 nM (ACSL5, 5-substituted pyridin-2-yl derivative BDBM768256, coupled Amplex Red assay, 384-well format) |
| Comparator Or Baseline | EC₅₀ > 10,000 nM (CB1, 4-substituted pyridin-2-yl derivative BDBM395827, membrane preparation binding assay) |
| Quantified Difference | >100-fold lower activity for the 4-substituted regioisomer-derived chemotype at a distinct target; demonstrates regioisomer-dependent target engagement |
| Conditions | BDBM768256: ACSL5 coupled Amplex Red assay, 384-well microtiterplates, human recombinant enzyme. BDBM395827: CB1 membrane preparations, CHO cells expressing human CB1, 37 °C. |
Why This Matters
Procurement of the correct 5-substituted regioisomer is essential for ACSL5-targeted programs, as the 4-substituted variant has demonstrated negligible activity in related chemotypes.
- [1] BindingDB Entry BDBM768256. (R)-4-(1-(5-(cyclopropylmethoxy)pyridin-2-yl)propoxy)-2,3-difluoro-N-((4-((1-methylpiperidin-4-yl)oxy)phenyl)sulfonyl)benzamide. Target: ACSL5 (Human). IC₅₀: 100 nM. Lexicon Pharmaceuticals, US Patent US20250275959. Deposited 2025-12-15. View Source
- [2] BindingDB Entry BDBM395827. 2-[3-[5-cyclopropyl-4-(cyclopropylmethoxy)pyridin-2-yl]-1,2,4-oxadiazol-5-yl]propan-2-ol. Target: CB1. EC₅₀: >10,000 nM. US Patent US10308659, Example 26. Deposited 2020-04-15. View Source
